molecular formula C17H20ClN3O3S2 B4650855 METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4650855
M. Wt: 413.9 g/mol
InChI Key: BKLZWZPTGSGHBP-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound that features a combination of piperazine, thiophene, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-chloro-2-thiophenemethanol with piperazine to form the piperazino intermediate. This intermediate is then reacted with methyl 2-amino-5-methyl-3-thiophenecarboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Methyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The piperazine and thiophene moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-3-thiophenecarboxylate: Similar structure but lacks the methyl group on the thiophene ring.

    Ethyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[({4-[(5-chloro-2-thienyl)methyl]piperazino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate is unique due to the presence of both piperazine and thiophene moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 2-[[4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carbonyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-11-9-13(16(22)24-2)15(25-11)19-17(23)21-7-5-20(6-8-21)10-12-3-4-14(18)26-12/h3-4,9H,5-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLZWZPTGSGHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE

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